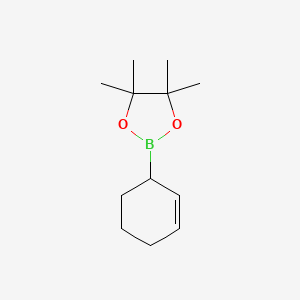![molecular formula C237H360IN8O42P7-14 B13398190 [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate” is a complex organic molecule with multiple functional groups These compounds are characterized by the presence of phosphate groups, aromatic rings, and long-chain fatty acid amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, including the formation of amide bonds, esterification, and phosphorylation. The starting materials often include aromatic amines, fatty acids, and phosphate reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The phosphate groups can mimic natural substrates, leading to competitive inhibition or activation. The aromatic rings and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(4-Aminobenzoyl)oxyphenyl]4-aminobenzoate
- [3-(4-Iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate
- [3-[4-[(3-Methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of long-chain fatty acid amides and phosphate groups distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C237H360IN8O42P7-14 |
|---|---|
Poids moléculaire |
4337 g/mol |
Nom IUPAC |
[3-[4-(4-aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/2C39H62NO6P.C35H54NO7P.C34H51N2O7P.C33H50NO5P.C30H50NO6P.C27H45INO5P/c2*1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-39(41)40-37(33-46-47(42,43)44)31-35-27-29-38(30-28-35)45-32-36-25-23-34(24-26-36)21-19-6-4-2;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-35(37)36-32(29-43-44(38,39)40)26-30-22-24-33(25-23-30)42-28-31-19-18-20-34(27-31)41-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)36-31(27-42-44(39,40)41)26-28-18-24-32(25-19-28)43-34(38)29-20-22-30(35)23-21-29;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(35)34-32(28-39-40(36,37)38)27-29-23-25-31(26-24-29)30-20-17-16-18-21-30;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(32)31-28(26-37-38(33,34)35)25-27-20-22-29(23-21-27)36-24-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(30)29-26(23-34-35(31,32)33)22-24-18-20-25(28)21-19-24/h2*12-13,23-30,37H,3-11,14-22,31-33H2,1-2H3,(H,40,41)(H2,42,43,44);10-11,18-20,22-25,27,32H,3-9,12-17,21,26,28-29H2,1-2H3,(H,36,37)(H2,38,39,40);9-10,18-25,31H,2-8,11-17,26-27,35H2,1H3,(H,36,37)(H2,39,40,41);9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-28H2,1H3,(H,34,35)(H2,36,37,38);4,11-12,20-23,28H,2-3,5-10,13-19,24-26H2,1H3,(H,31,32)(H2,33,34,35);9-10,18-21,26H,2-8,11-17,22-23H2,1H3,(H,29,30)(H2,31,32,33)/p-14 |
Clé InChI |
ZMVGXDNCNCWKBH-UHFFFAOYSA-A |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC=C)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)I)COP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


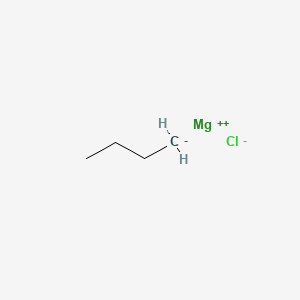

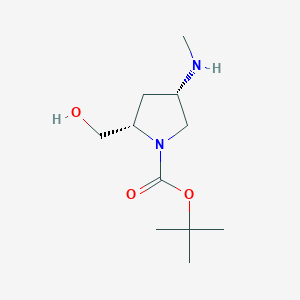

![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B13398139.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)

![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
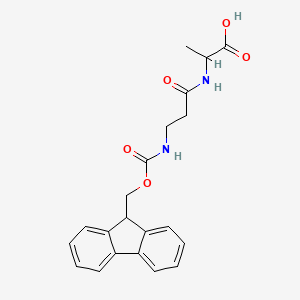
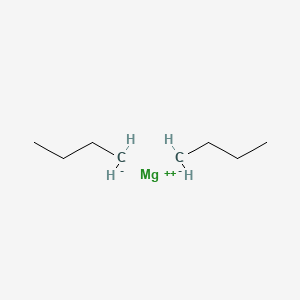
![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
